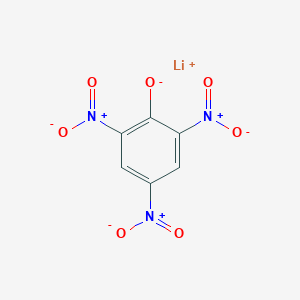
Lithium picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium picrate is a useful research compound. Its molecular formula is C6H2LiN3O7 and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Applications
Lithium picrate is commonly utilized in electrochemical studies due to its ability to form stable complexes with lithium ions.
- Conductivity Studies : Research has demonstrated that this compound exhibits significant electrical conductivity when dissolved in various solvents such as acetonitrile and methanol. This property makes it a valuable component in the development of polymer gel electrodes for electrochemical analysis .
- Ion Behavior : In electrochemistry, this compound is used to study lithium ion behavior, which is critical for the advancement of lithium-ion batteries (LIBs). Its role as a lithium source aids in understanding the mechanisms of ion transport and intercalation processes within battery materials .
Ion Extraction Techniques
This compound plays a crucial role in the extraction and separation of lithium ions from various sources.
- Liquid-Liquid Extraction : Studies have shown that this compound can be effectively used in liquid-liquid extraction processes. It interacts with hydrophobic crown ethers, enhancing the extraction efficiency of lithium ions from aqueous solutions into organic solvents . This method is particularly advantageous for recovering lithium from brines and spent batteries, contributing to sustainable resource management.
- Hydration Effects : The hydration dynamics of this compound have been investigated, revealing how water molecules influence its extraction capabilities. Understanding these hydration effects can lead to optimized extraction protocols for lithium recovery from industrial waste streams .
Chemical Synthesis
This compound serves as an important reagent in chemical synthesis.
- Preparation of Lithium Compounds : It is frequently employed in the synthesis of various lithium-containing compounds, which are essential for numerous applications ranging from pharmaceuticals to advanced materials .
- Reactivity Studies : this compound's reactivity with different monomers has been explored, leading to insights into polymerization processes and the development of new materials with tailored properties .
Case Study 1: Lithium Recovery from Spent Batteries
A recent study highlighted the use of this compound in the recovery of lithium from spent lithium-ion batteries through liquid-liquid extraction. The results indicated that using this compound significantly improved extraction yields compared to traditional methods, underscoring its potential for recycling efforts in the battery industry.
Case Study 2: Electrochemical Performance Enhancement
In another investigation, polymer gel electrodes incorporating this compound were tested for their performance in electrochemical cells. The findings revealed enhanced ionic conductivity and stability, suggesting that this compound could play a vital role in developing next-generation energy storage devices.
特性
CAS番号 |
18390-55-1 |
|---|---|
分子式 |
C6H2LiN3O7 |
分子量 |
235.1 g/mol |
IUPAC名 |
lithium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |
InChIキー |
XPSAAFFCAJIBSC-UHFFFAOYSA-M |
SMILES |
[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
18390-55-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















